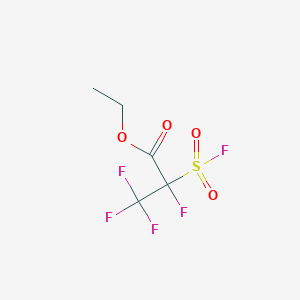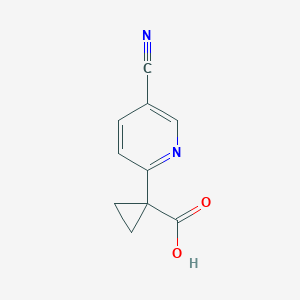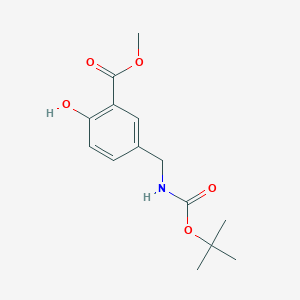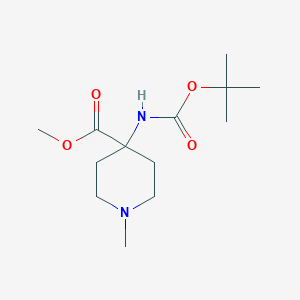![molecular formula C10H14ClNO3 B6298605 Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl CAS No. 2135332-16-8](/img/structure/B6298605.png)
Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl is a chemical compound with the CAS Number: 2135332-16-8 . It has a molecular weight of 231.68 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO3.ClH/c1-2-13-10(12)9-5-7-6-11-4-3-8(7)14-9;/h5,11H,2-4,6H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 231.68 .Safety and Hazards
作用機序
Target of Action
The primary target of Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl is the Janus kinase (JAK) family of tyrosine kinases . The JAK family has been proven to provide targeted immune modulation .
Mode of Action
The compound interacts with the JAK family of tyrosine kinases, leading to immune modulation . .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway, which is involved in many cellular processes, including cell growth, differentiation, and immune response
Result of Action
It is known that the compound has anti-inflammatory properties and has been used for the treatment of immune-mediated inflammatory diseases, such as rheumatoid arthritis (ra) .
生化学分析
Biochemical Properties
Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions involves the binding of Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate hydrochloride to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate hydrochloride can alter the expression of genes related to oxidative stress and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate hydrochloride involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate hydrochloride binds to the active sites of enzymes, leading to conformational changes that either inhibit or activate the enzyme’s function. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate hydrochloride change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate hydrochloride remains stable under specific conditions but may degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate hydrochloride vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and reduced oxidative stress. At high doses, it can cause toxic or adverse effects, including liver damage and impaired cellular function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play essential roles in the detoxification and metabolism of various substances. These interactions can affect metabolic flux and alter the levels of metabolites within cells .
Transport and Distribution
The transport and distribution of Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function .
Subcellular Localization
Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate hydrochloride exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy production .
特性
IUPAC Name |
ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-2-13-10(12)9-5-7-6-11-4-3-8(7)14-9;/h5,11H,2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTZBKSYGDDVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide hydrobromide](/img/structure/B6298573.png)
![2-Methoxy-3-((3aR,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoic acid](/img/structure/B6298579.png)



![N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl](/img/structure/B6298599.png)

![4-Hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B6298620.png)